molecular formula C9H13N7OS B5483777 3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-5-carboxamide

3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-5-carboxamide

Cat. No. B5483777
M. Wt: 267.31 g/mol
InChI Key: KKLFDOMWSHROEP-UHFFFAOYSA-N
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Description

This compound is a derivative of 3-methyl-1H-pyrazol-5-yl . It has been synthesized as part of a series of compounds for potential use in the development of new pesticides . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .


Synthesis Analysis

The synthesis of this compound involves intermediate derivatization methods (IDMs) . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The structures were characterized by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of sodium azide with nitriles to give 1H-tetrazoles . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .

properties

IUPAC Name

5-methyl-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7OS/c1-6-5-7(12-11-6)8(17)10-3-4-18-9-13-14-15-16(9)2/h5H,3-4H2,1-2H3,(H,10,17)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLFDOMWSHROEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NCCSC2=NN=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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